[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13398200
Molecular Formula: C13H16F3NO2
Molecular Weight: 275.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F3NO2 |
|---|---|
| Molecular Weight | 275.27 g/mol |
| IUPAC Name | 2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C13H16F3NO2/c1-9(2)17(8-12(18)19)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
| Standard InChI Key | KSRFTMHDXPRGHB-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is systematically named 2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid under IUPAC nomenclature. Its structure integrates a benzyl ring substituted at the 3-position with a trifluoromethyl group (), an isopropylamino group (), and an acetic acid moiety ().
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.27 g/mol |
| IUPAC Name | 2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid |
| SMILES | CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
| InChIKey | KSRFTMHDXPRGHB-UHFFFAOYSA-N |
The trifluoromethyl group confers electron-withdrawing properties, enhancing the compound’s lipophilicity and resistance to oxidative degradation. The acetic acid moiety introduces polarity, potentially enabling salt formation or hydrogen-bonding interactions in biological systems.
Synthesis and Manufacturing Processes
Synthetic Routes
While no explicit synthesis protocols for [isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid are publicly documented, analogous compounds provide insights into plausible pathways. A key intermediate, 3-(trifluoromethyl)cinnamic acid, is often synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylbenzyl group .
For example, Patent WO2010128388A2 details the preparation of 3-[3-(trifluoromethyl)phenyl]-2-propen-l-ol—a structurally related compound—through a multi-step process:
-
Mixed anhydride formation: Reacting 3-(trifluoromethyl)cinnamic acid with ethyl chloroformate in toluene at to in the presence of triethylamine.
-
Reduction: Treating the anhydride with aqueous sodium borohydride in tetrahydrofuran to yield the allylic alcohol .
Adapting this methodology, [isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid could hypothetically be synthesized via:
-
Step 1: Alkylation of 3-(trifluoromethyl)benzyl chloride with isopropylamine.
-
Step 2: Subsequent coupling with bromoacetic acid under basic conditions.
Table 2: Hypothetical synthesis parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-(Trifluoromethyl)benzyl chloride, isopropylamine, KCO, DMF, 80°C | Benzyl-amine bond formation |
| 2 | Bromoacetic acid, NaH, THF, 0°C–25°C | Acetic acid side-chain addition |
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by the trifluoromethyl group, which reduces electron density on the benzyl ring, minimizing electrophilic aromatic substitution. Storage recommendations for similar compounds suggest refrigeration () in airtight containers protected from light and moisture.
Solubility profiles are theorized based on structural analogs:
-
Lipophilicity: LogP ≈ 2.5 (estimated via Crippen’s fragmentation method), indicating moderate membrane permeability.
-
Aqueous solubility: Limited (<1 mg/mL at pH 7.4) due to the hydrophobic trifluoromethyl and isopropyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume